Methyl (5-(4-methylthiophene-2-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamate
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Overview
Description
Thiophene-based analogs are a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . They have a prominent role in the advancement of organic semiconductors , organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .
Synthesis Analysis
The condensation reaction, including Gewald , Paal–Knorr , Fiesselmann , and Hinsberg synthesis , are typical and significant synthetic methods to thiophene derivatives . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .Molecular Structure Analysis
Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as heteroatom with the formula C4H4S .Chemical Reactions Analysis
Thiophene derivatives can be obtained as a product from 2-thiophenecarboxaldehyde via metalation, and alkylation, followed by a series of reactions .Physical And Chemical Properties Analysis
4-Methylthiophene-2-carbonyl chloride, a related compound, is a solid with a refractive index of 1.581 (lit.) and a density of 1.2873 g/mL at 25 °C (lit.) .Scientific Research Applications
Synthesis and Biological Activity
Heterocyclic Compound Synthesis : Research has focused on the synthesis of isothiazolopyridines, pyridothiazines, and pyridothiazepines, which possess valuable biological activities. These compounds have been synthesized using both conventional chemical methods and modern microwave techniques, offering potential applications in medicinal chemistry due to their biological activities (Youssef, Azab, & Youssef, 2012).
Antimicrobial Evaluation : New pyrimidines and condensed pyrimidines have been synthesized and evaluated for their antimicrobial activity. The research highlights the potential of these compounds in developing new antibacterial and antifungal agents (Abdelghani, Said, Assy, & Hamid, 2017).
Chemical Properties and Applications
Anticonvulsant Activities : Studies on 7‐phenyl‐4,5,6,7‐tetrahydrothieno[3,2‐b]pyridine derivatives have shown promising anticonvulsant activities. This research may indicate potential applications of structurally similar compounds in neurological disorders treatment (Wang, Liu, Wang, Lei, Li, Wei, & Quan, 2019).
Antineoplastic Agents : The synthesis of bis(hydroxymethyl)-substituted heterocycles and their conversion to bis(methylcarbamate) derivatives have been studied for potential antineoplastic (anti-cancer) applications. However, the results indicated a lack of activity against murine P388 lymphocytic leukemia (Anderson & Jones, 1984).
Synthetic Pathways and Chemical Reactions
Directed Metalation and Cyclization : Research into the directed metalation of pyridinesulphonamides and the synthesis of pyridine-fused isothiazoles and 1,2-oxathioles demonstrates the complexity and versatility of synthetic pathways available for creating compounds with potential scientific applications (Alo, Familoni, Marsais, & Quéguiner, 1992).
Overoxidation in Electrochemistry : The study of polythiophenes' overoxidation in wet acetonitrile electrolytes explores the chemical transformations that these materials undergo under high potentials. This research could be relevant for understanding the stability and degradation pathways of similar organic compounds in various applications (Barsch & Beck, 1996).
Safety And Hazards
Future Directions
Thiophene-based analogs have been fascinated by a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Therefore, it seems to be a requirement to collect recent information in order to understand the current status of the thiophene nucleus in medicinal chemistry research .
properties
IUPAC Name |
methyl N-[5-(4-methylthiophene-2-carbonyl)-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O3S2/c1-8-5-10(21-7-8)12(18)17-4-3-9-11(6-17)22-13(15-9)16-14(19)20-2/h5,7H,3-4,6H2,1-2H3,(H,15,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKZJTTZTKGLFTG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1)C(=O)N2CCC3=C(C2)SC(=N3)NC(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl (5-(4-methylthiophene-2-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamate |
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